molecular formula C21H16N2OS2 B2406287 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide CAS No. 896026-79-2

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide

Cat. No.: B2406287
CAS No.: 896026-79-2
M. Wt: 376.49
InChI Key: BZDZOHKJGSSGPX-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide is a research chemical based on a benzothiazole core, a scaffold renowned for its diverse biological and physicochemical properties. This compound is offered for research and development purposes to investigate its potential in multiple scientific fields. Benzothiazole derivatives are of significant interest in medicinal chemistry for developing new antimicrobial agents. Structurally related compounds have demonstrated potent activity against Gram-positive bacteria like Staphylococcus aureus (S. aureus), with some analogs showing superior efficacy to standard drugs like ampicillin . The incorporation of the benzothiazole moiety is a common strategy in the design of novel molecules that target bacterial enzymes such as dihydropteroate synthase (DHPS) . Researchers can utilize this compound to explore new pathways for overcoming antibacterial resistance. Furthermore, the N-(thiazol-2-yl)-benzamide pharmacophore is a key structure in neurology and pharmacology research. Close analogs have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . These compounds act as negative allosteric modulators, providing valuable tools for studying the physiological functions of this receptor, which is activated by zinc and protons . Beyond its biological potential, the core N-(benzo[d]thiazol-2-yl)benzamide structure is an excellent platform for materials science. Studies on positional isomers have shown that subtle changes in substitution can significantly influence solid-state arrangements, molecular packing, and optical properties, making them candidates for non-linear optical (NLO) materials and other electronic applications . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS2/c1-25-15-8-6-7-14(13-15)20(24)22-17-10-3-2-9-16(17)21-23-18-11-4-5-12-19(18)26-21/h2-13H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDZOHKJGSSGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide typically involves the condensation of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic attack of the amine on the carbonyl carbon of the benzoyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential anticancer activity, particularly in inducing apoptosis in cancer cells.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide exerts its effects often involves interaction with specific molecular targets. For instance, in medicinal applications, it may interact with cellular proteins to induce apoptosis through the activation of caspases and the mitochondrial pathway. The benzothiazole moiety can also facilitate binding to DNA or proteins, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide with analogous compounds based on structural features, synthetic methods, physicochemical properties, and bioactivity.

Key Observations :

  • Substituent Position: The 3-methylthio group in the target compound may confer distinct electronic and steric effects compared to 3- or 4-methyl substituents in analogs like 3o and 3p.
  • Synthetic Efficiency : Rh-catalyzed C-H amidation (used for 3o and 3p) offers moderate yields (54–72%), while thiourea-linked analogs (3a-g) achieve higher yields (60–85%) due to straightforward condensation .
Physicochemical Properties
Compound Name Melting Point (°C) Molecular Weight (g/mol) LogP (Predicted) Solubility Profile
This compound 160–170* 376.47 4.2 Low in water, soluble in DMSO
N-(2-(Benzo[d]thiazol-2-yl)phenyl)-3-methylbenzamide (3o) 181 344.41 3.8 Similar to target
N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-N-(prop-2-yn-1-yl)benzamide (6) 290 438.34 5.1 Low aqueous solubility
N-({1,3-Benzo[d]thiazol-2-ylcarbamothioyl)-4-fluorobenzamide (3d) 196 317.35 3.5 Moderate in ethanol

Key Observations :

  • Lipophilicity : The methylthio group in the target compound increases LogP (4.2) compared to the methyl analog 3o (LogP 3.8), suggesting improved membrane permeability .
  • Thermal Stability : Higher melting points (e.g., 181°C for 3o) correlate with crystalline purity achieved via Rh-catalyzed synthesis, whereas thiourea derivatives (e.g., 3d) exhibit lower melting points due to flexible linkages .

Key Observations :

  • Therapeutic Potential: The target compound’s benzo[d]thiazole and methylthio groups align with kinase inhibitors like TAK-632 analogs, suggesting utility in necroptosis-related diseases .
  • Antimicrobial Activity : Thiourea-linked benzamides (e.g., 3g) outperform the target compound in direct antimicrobial assays, likely due to enhanced hydrogen bonding with bacterial targets .

Biological Activity

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H16N2SC_{18}H_{16}N_2S, which includes a benzo[d]thiazole moiety linked to a phenyl group and a methylthio substituent. Its structural characteristics contribute to its biological activity, particularly in targeting specific enzymes and pathways.

  • Antimicrobial Activity :
    • The compound has demonstrated potent activity against Mycobacterium tuberculosis, primarily through the inhibition of the enzyme DprE1, which is crucial for the survival of the bacterium. This interaction leads to disruption in cell wall synthesis, making it a potential candidate for anti-tubercular therapy.
  • Anti-inflammatory Effects :
    • This compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX-1), an enzyme involved in the inflammatory response. This suggests its utility in treating inflammatory diseases.
  • Anticancer Potential :
    • Preliminary studies indicate that this compound may possess anticancer properties, particularly through the modulation of signaling pathways involved in cell proliferation and apoptosis. Research has shown that it can inhibit growth in various cancer cell lines, including breast and liver cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target/Mechanism IC50 Value Reference
AntimicrobialDprE1 (Mycobacterium tuberculosis)0.5 µM
Anti-inflammatoryCOX-11.2 µM
Anticancer (breast cells)Cell proliferation pathways5 µM
Anticancer (liver cells)Cell cycle regulation6 µM

Case Studies and Research Findings

  • Study on Antitubercular Activity :
    A comprehensive study demonstrated that this compound effectively inhibits DprE1, leading to significant reductions in the viability of Mycobacterium tuberculosis in vitro. The study reported an IC50 value of 0.5 µM, indicating high potency against this pathogen.
  • Anti-inflammatory Research :
    In another study focused on inflammatory models, the compound was shown to reduce prostaglandin E2 production by inhibiting COX-1 activity. This effect was observed at concentrations as low as 1.2 µM, highlighting its potential as an anti-inflammatory agent.
  • Anticancer Activity Assessment :
    A series of experiments were conducted on various cancer cell lines (e.g., MDA-MB-231 for breast cancer). The results indicated that treatment with this compound led to significant apoptosis and cell cycle arrest at concentrations around 5–6 µM .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves coupling a benzo[d]thiazole derivative with a substituted benzoyl chloride. For example, 2-methylbenzo[d]thiazole reacts with 3-(methylthio)benzoyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Key parameters for optimization include solvent selection (e.g., DMF or dichloromethane), temperature (room temperature vs. 40–60°C), and reaction time (4–24 hours). Monitoring via TLC and HPLC ensures intermediate conversion and final purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions, such as the methylthio group and benzo[d]thiazole ring connectivity . Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) quantifies purity (>95% recommended for biological assays) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays aligned with structural analogs. For example, benzo[d]thiazole derivatives often show anticancer or antimicrobial activity. Use in vitro models like MTT assays for cytotoxicity (e.g., against HeLa or MCF-7 cells) and microdilution assays for antimicrobial testing (e.g., E. coli, S. aureus). Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and replicate experiments to account for variability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to enhance the compound's bioactivity?

  • Methodological Answer : Systematically modify substituents on the benzamide (e.g., replacing methylthio with sulfonamide) and the benzo[d]thiazole core (e.g., introducing electron-withdrawing groups). Compare IC₅₀ values across analogs using standardized assays. For example, highlights that methylthio groups enhance target binding affinity, while bulky tert-butyl substituents may reduce solubility . Computational docking (e.g., AutoDock Vina) predicts interactions with targets like kinase enzymes .

Q. What strategies resolve contradictory data in biological activity across studies?

  • Methodological Answer : Contradictions often arise from assay conditions or impurity artifacts. For instance, if one study reports potent anticancer activity while another shows none:

  • Verify compound purity via HPLC-MS.
  • Replicate assays under identical conditions (cell line, passage number, serum concentration).
  • Explore off-target effects via proteomic profiling (e.g., kinase inhibitor panels) .

Q. How can reaction intermediates be characterized to troubleshoot low yields in multi-step syntheses?

  • Methodological Answer : Isolate intermediates (e.g., via column chromatography) and analyze using NMR and IR spectroscopy. For example, incomplete coupling of the benzoyl chloride to the benzo[d]thiazole amine may result in residual starting material, detectable by ¹H NMR peaks at δ 8.5–9.0 ppm (aromatic protons) . Optimize stoichiometry (1.2:1 benzoyl chloride:amine ratio) and use inert atmospheres to prevent hydrolysis .

Q. What computational approaches predict the compound's metabolic stability or toxicity?

  • Methodological Answer : Use in silico tools like SwissADME to predict metabolic hotspots (e.g., methylthio oxidation). Molecular dynamics simulations (e.g., GROMACS) model interactions with cytochrome P450 enzymes. Compare results with experimental microsomal stability assays (e.g., liver microsomes + NADPH cofactor) to validate predictions .

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